Pregnenoic acid
Description
Historical Perspectives and Discovery in Steroid Biochemistry
The journey to understanding pregnenoic acid is rooted in the broader history of steroid biochemistry, which began with the isolation and structural elucidation of cholesterol in the early 20th century. The subsequent decades saw the discovery of a cascade of steroid hormones, with pregnenolone (B344588) identified as a key intermediate. The conversion of cholesterol to pregnenolone is the rate-limiting step in steroidogenesis and is catalyzed by the enzyme cytochrome P450scc (also known as cholesterol side-chain cleavage enzyme). This fundamental discovery laid the groundwork for exploring the myriad of downstream metabolic pathways.
The specific discovery of this compound is less prominently documented than that of major steroid hormones. Its identification likely emerged from detailed metabolic studies of pregnenolone and its derivatives in various tissues. The synthesis of this compound derivatives has been a subject of research, indicating an interest in their potential biological activities. For instance, derivatives of this compound have been synthesized to explore structural elements similar to prostaglandins, suggesting a search for novel therapeutic agents.
Significance within Steroid Metabolism Research
The significance of this compound in steroid metabolism research is primarily derived from its position as a metabolite of pregnenolone. Pregnenolone is the universal precursor to all five major classes of steroid hormones: progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. The metabolic fate of pregnenolone is tissue-specific and depends on the presence and activity of various enzymes.
The conversion of pregnenolone can proceed through several pathways. For example, it can be converted to progesterone (B1679170) by the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase. Alternatively, it can be hydroxylated to 17α-hydroxypregnenolone by 17α-hydroxylase (CYP17A1), a precursor for the synthesis of androgens and estrogens. The formation of this compound represents another metabolic route, although the specific enzymatic reactions and physiological relevance are not as well-characterized as the major steroidogenic pathways.
Research into pregnenolone's metabolism has revealed its conversion to various other compounds, including pregnenolone sulfate (B86663), which acts as a neurosteroid. The study of this compound and its derivatives contributes to a more complete understanding of the full spectrum of pregnenolone's metabolic potential and the potential biological roles of its less abundant metabolites.
Overview of Research Trajectories in Non-Human and In Vitro Systems
Research on pregnenolone and its derivatives, including by extension this compound, has heavily relied on non-human and in vitro models to elucidate their biochemical and physiological roles. These systems allow for controlled investigation of metabolic pathways and cellular effects that would be difficult or impossible to study in humans.
In Vitro Studies:
Enzymatic Conversions: In vitro assays using purified enzymes or subcellular fractions (such as microsomes and mitochondria) have been instrumental in identifying the enzymes involved in steroid metabolism. For instance, the conversion of cholesterol to pregnenolone by cytochrome P450scc has been extensively studied in reconstituted enzyme systems. While the specific enzymes responsible for the direct conversion of pregnenolone to this compound are not as well-defined, in vitro systems provide the necessary tools to investigate such potential pathways.
Cell Culture Models: Various cell lines, such as human adrenal (H295R) and glial cells, have been used to study steroidogenesis. Research has shown that glial cells can synthesize pregnenolone, highlighting the brain as a steroidogenic tissue. nih.gov These models are valuable for studying the regulation of steroid synthesis and the effects of specific steroids on cellular function.
Metabolite Identification: In vitro incubation of pregnenolone with tissue preparations (e.g., liver microsomes) followed by analytical techniques like mass spectrometry allows for the identification of novel metabolites, which could include various forms of this compound.
Non-Human Animal Models:
Rodent Models: Rats and mice are commonly used to study the in vivo effects of steroids. For example, studies in rodents have been crucial in understanding the neuroprotective and cognitive-enhancing effects of pregnenolone and its sulfate ester. These models allow for the investigation of the physiological and behavioral consequences of altered steroid levels.
Primate Models: Non-human primates, due to their physiological similarity to humans, are valuable for preclinical research. While specific studies focusing solely on this compound in primates are scarce, research on steroid metabolism in these models provides a closer approximation of human physiology.
The synthesis of this compound derivatives with potential prostaglandin-like activity has been explored, with studies on their effects in systems such as bovine seminal vesicles. nih.gov This line of research in non-human and in vitro systems aims to uncover novel biological activities and potential therapeutic applications for these modified steroids.
| Research Area | Key Findings | Model Systems Used |
| Pregnenolone Biosynthesis | Cholesterol is converted to pregnenolone by cytochrome P450scc in mitochondria. | Reconstituted enzyme systems, isolated mitochondria, various cell lines (e.g., adrenal, glial). |
| Pregnenolone Metabolism | Pregnenolone is the precursor to all major classes of steroid hormones. It can also be sulfated to form pregnenolone sulfate. | In vitro enzyme assays, cell cultures, animal models (rodents, primates). |
| Neurosteroid Activity | Pregnenolone and its sulfate act as neurosteroids, modulating neuronal activity. | Rodent models, in vitro neuronal cultures. |
| This compound Derivatives | Synthetic derivatives of this compound have been created to mimic the structure of prostaglandins. | Chemical synthesis, in vitro assays (e.g., bovine seminal vesicles). nih.gov |
Structure
3D Structure
Properties
CAS No. |
2681-57-4 |
|---|---|
Molecular Formula |
C21H28O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C21H28O4/c1-20-9-7-13(22)11-12(20)3-4-14-15-5-6-17(18(23)19(24)25)21(15,2)10-8-16(14)20/h11,14-17H,3-10H2,1-2H3,(H,24,25)/t14-,15-,16-,17+,20-,21-/m0/s1 |
InChI Key |
LWKCHEXQYCMNME-GQDVPIKJSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)C(=O)O)CCC4=CC(=O)CCC34C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C(=O)O)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)C(=O)O)CCC4=CC(=O)CCC34C |
Synonyms |
4-pregnene-3,20-dione-21-oic acid pregnenoic acid |
Origin of Product |
United States |
Biosynthesis Pathways of Pregnenoic Acid
Precursor Substrates and Their Origins
The biosynthesis of pregnenolone (B344588) relies on a specific precursor, cholesterol, which is sourced from various cellular pools.
Cholesterolic and Non-Cholesterolic Pathways to Pregnenoic Acid
The primary and virtually exclusive precursor for pregnenolone biosynthesis is cholesterol. ontosight.aicolostate.edusemanticscholar.org Cholesterol is acquired by steroidogenic cells through several mechanisms:
De Novo Synthesis: Cholesterol can be synthesized intracellularly from acetate (B1210297). colostate.edusemanticscholar.org
Lipoprotein Uptake: Cells take up cholesterol from circulating lipoproteins, primarily low-density lipoproteins (LDL) and high-density lipoproteins (HDL). This uptake is particularly significant when steroidogenic cells are under chronic stimulation. colostate.edusemanticscholar.org
Intracellular Storage: Cholesterol is stored within the cell as cholesterol esters in lipid droplets and can be hydrolyzed to free cholesterol when needed. colostate.edusemanticscholar.org
Plasma Membrane Internalization: Cholesterol can also be internalized from the plasma membrane. semanticscholar.org
While research has explored alternative pathways or less characterized routes in specific cell types, such as glial cells in the brain potentially synthesizing pregnenolone via a mitochondrial cytochrome P450 enzyme other than CYP11A1, the classical and predominant pathway for pregnenolone formation in all major steroidogenic tissues initiates with cholesterol. nih.gov
Enzymatic Steps in this compound Formation from Precursors
The conversion of cholesterol to pregnenolone is a complex biochemical process that occurs within the mitochondria and involves three sequential monooxygenation reactions catalyzed by the enzyme cholesterol side-chain cleavage enzyme (CYP11A1). colostate.eduwikipedia.orgnih.govnih.govnih.govhmdb.caclinicalgate.com This process can be broadly described as follows:
Cholesterol Transport: Free cholesterol is mobilized from intracellular stores (e.g., lipid droplets, plasma membrane) and transported to the inner mitochondrial membrane. This transport step, primarily mediated by the steroidogenic acute regulatory protein (StAR), is considered the rate-limiting step in steroidogenesis. colostate.eduwikipedia.orghmdb.careactome.orgfullscript.comoup.comfrontiersin.org
First Hydroxylation: Cholesterol undergoes hydroxylation at the C-22 position of its side chain, forming 22R-hydroxycholesterol. wikipedia.orgnih.govnih.govnih.govclinicalgate.com
Second Hydroxylation: The 22R-hydroxycholesterol is further hydroxylated at the C-20 position, yielding 20R,22R-dihydroxycholesterol. wikipedia.orgnih.govnih.govnih.govclinicalgate.com
Side-Chain Cleavage: The final step involves the oxidative cleavage of the C20-C22 bond of 20R,22R-dihydroxycholesterol. This reaction releases pregnenolone and isocaproaldehyde, a six-carbon fragment. colostate.eduwikipedia.orgnih.govnih.govnih.govhmdb.caclinicalgate.commdpi.commdpi.com
Each monooxygenation step requires two electrons, which are supplied by NADPH via a series of electron transfer proteins, including adrenodoxin (B1173346) reductase and adrenodoxin. wikipedia.orgnih.gov
Key Enzymatic Systems Involved in this compound Synthesis
The transformation of cholesterol into pregnenolone is orchestrated by a specific set of enzymes, with cytochrome P450 enzymes playing a central role.
Cytochrome P450 Enzymes (e.g., CYP11A1, CYP21) and Their Role
The primary enzyme responsible for the conversion of cholesterol to pregnenolone is Cytochrome P450 11A1 (CYP11A1) , also known as P450scc (side-chain cleavage enzyme). ontosight.aicolostate.edusemanticscholar.orgwikipedia.orgnih.govnih.govnih.govhmdb.caclinicalgate.comfullscript.comoup.comfrontiersin.orgmdpi.commdpi.comresearchgate.netnih.govpnas.orgresearchgate.netnih.gov CYP11A1 is a mitochondrial enzyme located in the inner mitochondrial membrane. colostate.eduwikipedia.orgnih.govhmdb.caclinicalgate.comoup.commdpi.comresearchgate.net It catalyzes the entire three-step process of cholesterol side-chain cleavage to produce pregnenolone. wikipedia.orgnih.govnih.govnih.govclinicalgate.com CYP11A1 is critical, as its deficiency leads to severe steroid hormone deficiency, such as lipoid congenital adrenal hyperplasia. wikipedia.orgresearchgate.netnih.govpnas.org
Cytochrome P450 21 (CYP21A2) , also known as P450c21 or steroid 21-hydroxylase, is another significant enzyme in steroidogenesis. However, its role is in the later stages of hormone synthesis, specifically in the conversion of progesterone (B1679170) to deoxycorticosterone and 17α-hydroxyprogesterone to 11-deoxycortisol, which are precursors for mineralocorticoids and glucocorticoids, respectively. colostate.edufullscript.comnih.govfrontiersin.orgnih.gov CYP21A2 does not directly participate in the conversion of cholesterol to pregnenolone.
Cellular and Tissue Localization of Biosynthetic Processes
Pregnenolone biosynthesis is not confined to a single organ but occurs in various specialized tissues throughout the body, with varying levels of activity and regulatory mechanisms.
Adrenal Glands: The adrenal cortex, particularly the zona glomerulosa, zona fasciculata, and zona reticularis, is a primary site for pregnenolone synthesis, serving as the precursor for mineralocorticoids and glucocorticoids. ontosight.aicolostate.edunih.govclinicalgate.comfullscript.comresearchgate.netnih.govresearchgate.netnih.gov
Gonads: The testes and ovaries are crucial for producing sex steroids, with pregnenolone being the initial substrate for androgen and estrogen synthesis. ontosight.aicolostate.edusemanticscholar.orgnih.govclinicalgate.comfullscript.comresearchgate.netresearchgate.net
Brain and Nervous System: Pregnenolone is also synthesized in the brain and glial cells, where it functions as a neurosteroid. ontosight.ainih.govnih.govhmdb.caclinicalgate.commdpi.comresearchgate.netresearchgate.netnih.gov
Placenta: During pregnancy, the placenta actively synthesizes steroid hormones, with pregnenolone serving as a key intermediate. ontosight.aisemanticscholar.orgnih.govclinicalgate.com
Other Tissues: Pregnenolone synthesis has also been detected in tissues such as the skin, thymus, intestine, and T lymphocytes, indicating broader roles for steroidogenesis beyond classical endocrine organs. nih.govresearchgate.netnih.gov
At the cellular level, the critical enzyme CYP11A1 is localized within the inner mitochondrial membrane, where it interacts with cholesterol transported to this site. colostate.eduwikipedia.orgnih.govhmdb.caclinicalgate.comoup.commdpi.comresearchgate.net
Compound List
Pregnenolone
Cholesterol
Isocaproaldehyde
22R-hydroxycholesterol
20R,22R-dihydroxycholesterol
Progesterone
Cortisol
Dehydroepiandrosterone (B1670201) (DHEA)
Estrone
Estradiol
Estriol
17α-hydroxyprogesterone
11-deoxycortisol
11-deoxycorticosterone
Androstenedione
5α-dihydrotestosterone (DHT)
Allopregnanolone (3α-THP)
17α-hydroxypregnenolone (17PRE)
Pregnenolone sulfate (B86663) (PregS)
Adrenodoxin
Adrenodoxin reductase
Steroidogenic acute regulatory protein (StAR)
Cytochrome P450 11A1 (CYP11A1, P450scc)
Cytochrome P450 21 (CYP21A2, P450c21)
Cytochrome P450 17A1 (CYP17A1, P450c17)
3β-hydroxysteroid dehydrogenase (3β-HSD)
Cytochrome b5 (CYB5A, CYB5B)
NADPH-cytochrome P450 reductase (POR)
The user has requested an article focusing on "this compound" and its biosynthesis pathways and regulation, structured according to a specific outline. Based on the search results, particularly snippet researchgate.net, "this compound" is described as a steroidal compound synthesized from cholesterol, serving as a precursor to steroid hormones like progesterone, cortisol, and testosterone. This aligns with the outline's focus on steroidogenesis. Snippet kegg.jp and nih.gov further support that cholesterol is converted to pregnenolone, which is the initial step for all steroid hormones. While snippet dranupramani.com mentions "4-pregnen-3,20-dione-21-oic (pregnenoic) acid" as a metabolite of progesterone, the context of the outline and snippet researchgate.net strongly suggest the intended subject is the cholesterol-derived precursor, commonly known as pregnenolone. For clarity and adherence to the prompt's focus, this article will refer to the compound as "this compound" as requested, while describing the well-established pregnenolone biosynthesis pathway.
The biosynthesis of this compound, a crucial precursor in the steroid hormone cascade, originates from cholesterol. This process is primarily localized within the mitochondria of steroidogenic tissues, such as the adrenal glands and gonads. The conversion of cholesterol to this compound is a complex, multi-step enzymatic process, with the initial and rate-limiting step involving the transport of cholesterol to the inner mitochondrial membrane and its subsequent cleavage.
The key players in this pathway are:
Steroidogenic Acute Regulatory (StAR) Protein: This protein is essential for the rapid, hormone-regulated transfer of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane, where the first enzymatic conversion occurs. Its expression and activity are tightly controlled, making it a critical regulator of steroidogenesis. researchgate.netnih.govreactome.org
Cytochrome P450 Side-Chain Cleavage Enzyme (P450scc or CYP11A1): Located in the inner mitochondrial membrane, P450scc catalyzes the conversion of cholesterol into this compound. This involves a three-step hydroxylation and cleavage of the cholesterol side chain. kegg.jpreactome.orgresearchgate.netumich.eduwikipedia.orggfmer.ch
The pathway can be summarized as: Cholesterol → (StAR-mediated transport to inner mitochondrial membrane) → this compound (catalyzed by P450scc)
This initial conversion is fundamental, as this compound serves as the substrate for the synthesis of all other steroid hormones, including progesterone, androgens, estrogens, glucocorticoids, and mineralocorticoids. nih.gov
Regulation of this compound Biosynthesis
The synthesis of this compound is tightly regulated to meet the body's physiological demands for steroid hormones. This regulation occurs at multiple levels, primarily influenced by hormonal signals and modulated by various cellular mechanisms. The primary physiological regulators are trophic hormones from the anterior pituitary, such as Adrenocorticotropic Hormone (ACTH) for the adrenal cortex and Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) for the gonads. researchgate.netwikipedia.orggfmer.choup.com
These hormones initiate signaling cascades that ultimately lead to increased cholesterol transport and P450scc activity, thereby boosting this compound production. oup.comwikipedia.org
Transcriptional and Post-Translational Control Mechanisms
The regulation of this compound biosynthesis involves intricate control over the expression and activity of key proteins, particularly StAR and P450scc.
Transcriptional Control: The expression of the StAR gene is a primary target for regulating steroidogenesis. This transcriptional regulation is significantly influenced by signaling pathways activated by trophic hormones.
cAMP/PKA Pathway: ACTH and LH/FSH binding to their respective receptors activate the cAMP/Protein Kinase A (PKA) signaling pathway. This pathway leads to the activation of transcription factors, most notably the cAMP response element-binding protein (CREB) and CRE modulator (CREM) family members, as well as Steroidogenic Factor 1 (SF-1) and Activator Protein 1 (AP-1). oup.comfrontiersin.orgoup.comnih.govnih.govresearchgate.netresearchgate.net
Transcription Factors:
SF-1 (Steroidogenic Factor 1): This nuclear receptor is crucial for the basal and hormone-stimulated transcription of genes involved in steroidogenesis, including StAR and P450scc. SF-1 binds to specific sites in the StAR promoter and cooperates with other transcription factors like Sp1 and C/EBPβ to regulate gene expression. nih.govwikipedia.orgoup.comoup.com
CREB/CREM: These transcription factors bind to cAMP response elements (CREs) in the StAR promoter. Their activation, typically through phosphorylation by PKA, is essential for the cAMP-mediated induction of StAR gene expression and subsequent steroidogenesis. oup.comoup.comnih.govresearchgate.netresearchgate.net
Sp1: This transcription factor has been shown to interact with SF-1 and plays a role in the cAMP-dependent regulation of the StAR gene. nih.govoup.com
AP-1 (Activator Protein 1): Composed of c-Fos and c-Jun, AP-1 also binds to regulatory elements in the StAR promoter and contributes to its transcriptional regulation, often in conjunction with CREB/CREM. oup.comnih.gov
Post-Translational Control: Post-translational modifications (PTMs) of key proteins, particularly StAR, are critical for modulating its activity and, consequently, this compound synthesis.
StAR Phosphorylation: StAR is a phosphoprotein, and its phosphorylation, primarily at serine residues (e.g., Ser194/195 in humans), by PKA and other kinases is essential for its steroidogenic function. Phosphorylation is believed to enhance StAR's ability to transport cholesterol to the inner mitochondrial membrane. conicet.gov.arfrontiersin.orgfrontiersin.orgnih.gov While StAR phosphorylation is not always required for cholesterol binding or mitochondrial import, it significantly impacts its functional activity. frontiersin.org
Phosphatase Activity: The activity of protein phosphatases (PPs), including dual-specificity phosphatases, is also implicated in regulating steroidogenic gene transcription. PKA-mediated activation of these phosphatases is thought to be necessary for conveying ACTH/cAMP-stimulated transcription of genes like CYP17, CYP11A, CYP11B1/2, CYP21, and adrenodoxin. frontiersin.orgbioscientifica.com
Hormonal and Environmental Modulators in Model Organisms
The regulation of this compound biosynthesis is influenced by both direct hormonal stimuli and broader environmental factors, often studied in various model systems.
Hormonal Modulators:
ACTH, LH, FSH: As mentioned, these pituitary hormones are the primary stimulators of steroidogenesis. They bind to G-protein coupled receptors, initiating the cAMP-PKA pathway, which upregulates StAR gene transcription and protein activity. gfmer.choup.comoup.comwikipedia.orgfrontiersin.orgnih.gov
Angiotensin II and Potassium: In the adrenal zona glomerulosa, Angiotensin II and potassium ions also play roles in regulating aldosterone synthesis, which involves this compound as an early precursor. frontiersin.org
Insulin-like Growth Factor 1 (IGF-1): IGF-1 has been shown to modulate steroidogenesis and StAR expression, potentially through pathways involving PKA and PKC. nih.gov
Environmental Modulators: Environmental factors, particularly stress, can significantly impact steroid hormone production.
Stress: Acute and chronic stress, often mediated by the hypothalamic-pituitary-adrenal (HPA) axis, leads to increased secretion of glucocorticoids (e.g., cortisol in humans, corticosterone in rodents). These hormones can directly inhibit Leydig cell function and testicular steroidogenesis by interfering with enzymes like 17α-hydroxylase and 17,20-lyase, and can suppress the response to gonadotropins. nih.govmdpi.comscirp.orgmdpi.comscielo.br Immobilization stress in rats, for instance, has been shown to increase plasma corticosterone levels, reduce testosterone levels, and downregulate cholesterol transporters (Scarb1, Star) and steroidogenic enzymes (Cyp17a1). nih.govmdpi.com
Chemical Exposure: Certain environmental chemicals, such as endocrine-disrupting chemicals (EDCs) like di(2-ethylhexyl) phthalate (B1215562) (DEHP), can interfere with adrenal gland function and steroidogenesis, potentially by altering receptor expression or other regulatory mechanisms. dranupramani.comnih.govclevelandclinic.org
Dietary Factors: High-fat diets can lead to obesity and alter adrenal gland function, potentially increasing corticosterone secretion and the expression of steroidogenic enzymes. hormones.gr
Model Organisms: Studies on steroidogenesis regulation are frequently conducted using:
Adrenal Cell Lines: Such as H295R (human adrenocortical carcinoma) and Y-1 (mouse adrenocortical tumor) cells. frontiersin.orgnih.govresearchgate.net
Leydig Tumor Cell Lines: Such as MA-10 mouse Leydig tumor cells. oup.comoup.comnih.govoup.com
Rodent Models: Including rats and mice, where stress responses and hormonal feedback loops are investigated. nih.govmdpi.commdpi.comscielo.br
These models allow researchers to dissect the complex molecular mechanisms governing this compound biosynthesis and its regulation by various stimuli.
Metabolism and Enzymatic Transformations of Pregnenoic Acid
Intermediary Metabolic Pathways Involving Pregnenoic Acid
The biosynthesis of steroid hormones is a multi-step process originating from cholesterol. Pregnenolone (B344588), synthesized from cholesterol, serves as the primary precursor for all classes of steroid hormones glowm.comnih.govvanderbilt.eduobgynkey.com. This compound, specifically 4-pregnen-3,20-dione-21-oic acid, is formed through the oxidation of certain progesterone (B1679170) derivatives, such as 21-hydroxy-4-pregnen-3,20-dione (DOC) cdnsciencepub.com. This transformation suggests that this compound is a downstream metabolite within the broader steroidogenic cascade, arising from the modification of C21 steroids cdnsciencepub.com.
The enzymatic machinery responsible for these conversions involves several key enzymes. The initial conversion of cholesterol to pregnenolone is catalyzed by cholesterol side-chain cleavage enzyme (CYP11A1) glowm.comvanderbilt.eduobgynkey.com. Pregnenolone can then undergo further modifications. For instance, the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) coupled with Δ5-isomerase converts pregnenolone into progesterone, a critical intermediate in the Δ4 pathway of steroidogenesis glowm.comobgynkey.com. Additionally, the CYP17A1 enzyme facilitates the 17α-hydroxylation of pregnenolone to 17α-hydroxypregnenolone, and subsequently the C17-20-lyase activity cleaves the bond between C17 and C20, yielding dehydroepiandrosterone (B1670201) (DHEA) nih.govobgynkey.com. Research indicates that cytochrome P450 systems may also be involved in the oxidation of progesterone derivatives, leading to the formation of this compound cdnsciencepub.com.
Table 1: Key Enzymes in Steroid Biosynthesis Leading to/from Pregnenolone
| Enzyme Name | EC Number | Primary Substrate(s) | Primary Product(s) | Pathway/Context |
| Cholesterol side-chain cleavage enzyme | EC 1.14.15.6 | Cholesterol | Pregnenolone | Initial step in steroidogenesis; conversion of cholesterol to pregnenolone glowm.comvanderbilt.eduobgynkey.com |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | EC 1.1.1.145 | Pregnenolone | Progesterone | Conversion of Δ5 steroid (pregnenolone) to Δ4 steroid (progesterone) glowm.comobgynkey.com |
| Cytochrome P450 17A1 (CYP17A1) | EC 1.14.17.3 | Pregnenolone | 17α-hydroxypregnenolone | 17α-hydroxylation in the Δ5 pathway nih.govobgynkey.com |
| Cytochrome P450 17A1 (CYP17A1) | EC 1.14.17.2 | 17α-hydroxypregnenolone | Dehydroepiandrosterone (DHEA) | 17,20-lyase activity in the Δ5 pathway, leading to C19 steroids nih.govobgynkey.com |
| Cytochrome P450 systems (implied) | N/A | 21-hydroxy-4-pregnen-3,20-dione (DOC) | 4-pregnen-3,20-dione-21-oic acid (this compound) | Oxidation of progesterone derivatives to steroid carboxylic acids cdnsciencepub.com |
Integration with Broader Steroidogenic Networks
Pregnenolone, and by extension its metabolites like this compound, occupy a central position in the biosynthesis of all steroid hormones glowm.comnih.govobgynkey.com. This network encompasses the production of progestogens (e.g., progesterone), androgens (e.g., testosterone), estrogens (e.g., estradiol), glucocorticoids (e.g., cortisol), and mineralocorticoids (e.g., aldosterone) glowm.comnih.gov. Tissues such as the adrenal glands, ovaries, and testes are key sites for this steroidogenesis, utilizing cholesterol as the starting material glowm.comnih.gov. The placenta also synthesizes pregnenolone from maternal cholesterol, primarily converting it to progesterone, but it lacks the necessary enzymes to produce androgens and estrogens from this precursor glowm.com. This highlights how pregnenolone serves as a crucial branching point, with different tissues possessing specific enzymatic repertoires to channel its metabolic fate towards distinct hormonal outputs.
Cross-Talk with Other Lipid Metabolic Pathways (e.g., fatty acid synthesis in non-human models)
Steroidogenesis is intrinsically linked to lipid metabolism, as cholesterol, the precursor, is a lipid molecule sajaa.co.zawikipedia.org. Fatty acid synthesis (FAS) represents another fundamental pathway within lipid metabolism, responsible for generating fatty acids from acetyl-CoA frontiersin.orgnih.govturkupetcentre.netmdpi.comlibretexts.org. While direct biochemical pathways detailing the cross-talk between this compound and fatty acid synthesis are not extensively documented in the provided search results, the broader metabolic landscape suggests interconnectedness.
Fatty acid synthesis involves a series of enzymatic reactions, with fatty acid synthase (FASN) playing a central role in elongating carbon chains frontiersin.orgnih.govturkupetcentre.netmdpi.comlibretexts.org. This process occurs in various organisms, including bacteria, fungi, microalgae, and plants, where specific desaturases and elongases are employed for the synthesis of long-chain polyunsaturated fatty acids (LCPUFAs) frontiersin.org. For instance, research in bacteria has identified enzymes involved in the conversion of nitriles to carboxylic acids, which are structurally related to fatty acids, suggesting diverse enzymatic capabilities in lipid-related metabolism across species cdnsciencepub.comresearchgate.netresearchgate.net. Studies in animal models, such as mice, have also elucidated the essentiality of fatty acid synthesis during embryonic development, highlighting the fundamental role of these pathways nih.gov.
The presence of steroid carboxylic acids, such as etienic acid, formed from the metabolism of progesterone derivatives alongside this compound, further indicates a connection between steroid modification and carboxylic acid formation, a class that includes fatty acids cdnsciencepub.com. Although specific instances of direct metabolic cross-talk between this compound and fatty acid synthesis pathways are not detailed, their shared origin from lipid metabolism and the presence of related chemical structures (e.g., carboxylic acid groups in both steroids and fatty acids) suggest potential, albeit indirect, interactions within the cellular metabolic milieu.
Table 2: Key Metabolic Pathways and Products Related to Steroidogenesis
| Pathway Name | Key Intermediates/Products | Role/Context |
| Cholesterol Side-Chain Cleavage | Pregnenolone | The initial, rate-limiting step in steroid hormone biosynthesis, converting cholesterol to pregnenolone glowm.comvanderbilt.eduobgynkey.com. |
| Δ5 Pathway | Pregnenolone, 17α-hydroxypregnenolone, Dehydroepiandrosterone (DHEA) | Leads to the formation of androgens and estrogens in the gonads and adrenal cortex nih.govobgynkey.com. |
| Δ4 Pathway | Progesterone, Androstenedione, Testosterone (B1683101) | Intermediates in the synthesis of progestogens, androgens, and estrogens, characterized by a double bond between carbons 4 and 5 glowm.comobgynkey.com. |
| Progesterone Oxidation / Carboxylic Acid Formation | 21-hydroxy-4-pregnen-3,20-dione (DOC), this compound, Etienic acid | Oxidation of progesterone derivatives, such as DOC, yields steroid carboxylic acids like this compound and etienic acid, suggesting a link to broader lipid metabolism cdnsciencepub.com. |
| Fatty Acid Synthesis (FAS) | Acetyl-CoA, Malonyl-CoA, Palmitic acid (C16:0), Long-chain fatty acids (LCFAs) | Synthesis of fatty acids, crucial for energy storage and cellular structure, involving enzymes like FASN frontiersin.orgnih.govturkupetcentre.netmdpi.comlibretexts.org. |
Molecular Mechanisms and Receptor Interactions of Pregnenoic Acid and Its Metabolites
Steroid Receptor Binding and Activation Profiles
The biological activity of pregnenoic acid and its derivatives is significantly dictated by their ability to bind to and activate steroid receptors. These interactions occur with both classical intracellular nuclear receptors and more recently identified membrane-associated receptors, leading to a wide array of cellular responses.
Nuclear Receptor Interactions (e.g., Progesterone (B1679170) Receptor, Androgen Receptor in cellular models)
Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. nih.gov Upon binding a ligand, these receptors translocate to the nucleus, bind to specific DNA sequences called hormone response elements (HREs), and modulate the transcription of target genes. umich.edupnas.org The androgen, glucocorticoid, and progesterone receptors, for instance, recognize a common hexamer sequence (TGTTCT). umich.edu
The effects of progesterone are mediated by two main nuclear progesterone receptor (PR) isoforms, PRA and PRB, which arise from the same gene. elifesciences.org These isoforms are identical except for an additional 164 amino acids at the N-terminus of PRB. elifesciences.org Upon progesterone binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and binds to progesterone response elements (PREs) in the promoter region of target genes, thereby activating transcription. mdpi.com The transcriptional activity of these isoforms can be cell-specific and promoter-specific, suggesting that the balance between PRA and PRB can lead to diverse physiological outcomes. elifesciences.org Certain this compound derivatives have been synthesized and evaluated for their potential to interact with and modulate the signaling of downstream receptors like the androgen receptor (AR). numberanalytics.com
Similarly, the androgen receptor (AR) is a nuclear hormone receptor essential for processes like prostate development and growth. upf.edu It is activated by androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394). nih.gov Ligand binding to AR promotes its translocation to the nucleus, where it functions as a transcription factor. wikipedia.org In certain conditions like castration-resistant prostate cancer, AR can become active even in the absence of high androgen levels. wikipedia.org The interaction of AR with other cellular proteins, such as Proliferating Cell Nuclear Antigen (PCNA), can sustain its activity and support cell growth. wikipedia.org Studies have explored how various compounds, including xenobiotics and synthetic steroid derivatives, can interfere with the binding of endogenous ligands to both the AR and PR, potentially disrupting their normal function. numberanalytics.comnumberanalytics.com
Membrane-Associated Receptor Interactions
In addition to nuclear receptors, which mediate genomic effects over hours to days, steroids can also elicit rapid, non-genomic effects through interactions with membrane-associated receptors. nih.gov A key group of these are the membrane-associated progesterone receptors (MAPRs). nih.gov These proteins, which include PGRMC1 and PGRMC2, are structurally distinct from the nuclear PR and share a heme-binding domain related to cytochrome b5. nih.gov
MAPRs are implicated in a variety of cellular processes, including cholesterol and steroid biosynthesis, and can physically and functionally interact with the microsomal cytochrome P450 (CYP) monooxygenase system. nih.gov For example, PGRMC1 has been shown to have activating interactions with several steroidogenic CYP enzymes. nih.gov These interactions can occur through direct protein-protein contacts or indirectly by influencing heme trafficking and homeostasis. nih.gov
Other membrane receptors, including G protein-coupled receptors (GPCRs) and ion channels, also respond to steroids. nih.gov For instance, the GPCR GPR30 binds estrogen, while membrane progestin receptors (mPRs) bind progesterone. nih.gov Some neuroactive steroids and their metabolites can modulate the activity of ion channels like the GABA-A and NMDA receptors, demonstrating the broad scope of membrane-level interactions. nih.gov The self-assembly of molecules on the cell membrane can also act as a switch for detecting receptors and initiating cellular decisions. mdpi.com
Enzyme Modulation and Inhibition by this compound Derivatives
This compound derivatives can significantly influence steroidogenic pathways by modulating the activity of critical enzymes. This modulation can occur through direct inhibition of catalytic activity or through more subtle allosteric mechanisms that alter enzyme function.
Inhibition of Steroidogenic Enzymes (e.g., CYP17A1)
A primary target for the modulation of steroid synthesis is the enzyme Cytochrome P450 17A1 (CYP17A1). liberty.edu This enzyme is crucial in the biosynthesis of steroid hormones, possessing dual catalytic functions: a 17α-hydroxylase activity and a 17,20-lyase activity. wikipedia.orglibretexts.org The hydroxylase activity converts pregnenolone (B344588) and progesterone into their 17α-hydroxylated forms (17OH-pregnenolone and 17OH-progesterone), which are precursors for cortisol. liberty.edusolubilityofthings.com The subsequent lyase activity cleaves the C17-C20 bond of these intermediates to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, the precursors to sex steroids. liberty.eduuniprot.org
Because of its central role in androgen production, CYP17A1 is a major therapeutic target. liberty.edugenecards.org Inhibitors of CYP17A1 can block the production of androgens and are used in the treatment of hormone-dependent cancers. liberty.eduwikipedia.org These inhibitors are a diverse group of chemical compounds designed to interact with the enzyme's active site, often by binding to the heme iron and preventing the substrate from being converted. libretexts.org
Pregnenolone (PREG), the precursor from which this compound is derived, and its hydroxylated metabolite, 17OH-pregnenolone (17OH-PREG), are natural substrates for CYP17A1 and can also act as competitive inhibitors for other reactions catalyzed by the enzyme. solubilityofthings.com For instance, in studies with wild-type (WT) CYP17A1, 17OH-PREG was found to inhibit the 17α-hydroxylation of progesterone with a specific inhibitory concentration. solubilityofthings.com Similarly, PREG itself can inhibit this reaction. solubilityofthings.com The inhibitory potential of these natural steroids highlights the competitive dynamics within the active site of CYP17A1.
| Inhibitor | Substrate | Apparent IC₅₀ (µM) |
|---|---|---|
| 17OH-Pregnenolone | Progesterone | 1.7 |
| Pregnenolone | Progesterone | 0.9 |
Allosteric Modulation of Enzyme Activity
Allosteric modulation is a fundamental biological regulatory mechanism where a molecule (an allosteric modulator or effector) binds to a protein at a site other than the active site—the allosteric site. plos.orgacs.org This binding event induces a conformational change in the protein, which in turn alters the activity of the active site, either enhancing it (positive modulation) or diminishing it (negative modulation). wikipedia.orgplos.org This provides a subtle yet powerful means of controlling enzyme function. acs.orgmdpi.com
In the context of steroidogenesis, the activity of CYP17A1 is allosterically modulated by cytochrome b5. jneurosci.org While cytochrome b5 can act as an electron donor, its apo-protein form (lacking the heme group) can still stimulate the 17,20-lyase activity of CYP17A1. This indicates an allosteric role, where the binding of cytochrome b5 to CYP17A1 induces a conformational change that favors the lyase reaction, thereby increasing the Vmax. umich.edujneurosci.org This allosteric enhancement is particularly pronounced for the conversion of 17OH-progesterone to androstenedione.
Furthermore, pregnenolone and its sulfated metabolite, pregnenolone sulfate (B86663), have been identified as allosteric modulators of several neurotransmitter receptors, which are also proteins with distinct binding sites. For example, pregnenolone sulfate is a positive allosteric modulator of the NMDA receptor and a negative allosteric modulator of the GABA-A receptor. liberty.eduwikipedia.org Pregnenolone itself has been shown to act as a negative allosteric modulator of the CB1 cannabinoid receptor, providing a natural feedback mechanism to control its activity. nih.govwikipedia.org Fatty acids and their derivatives can also act as allosteric regulators for enzymes like lipoxygenases. numberanalytics.com This mode of regulation, where a metabolite feeds back to modulate enzyme or receptor activity at a distant site, is a recurring theme in cellular control systems. elifesciences.orglibretexts.org
Intracellular Signaling Cascades Triggered by this compound
The interaction of this compound and its metabolites with cellular receptors initiates a cascade of intracellular signaling events that ultimately dictate the cell's response. These pathways can be broadly categorized into genomic pathways, mediated by nuclear receptors, and non-genomic pathways, often initiated at the cell membrane.
The classical genomic pathway is triggered by the binding of a steroid to its intracellular receptor, such as the progesterone receptor. This ligand-receptor complex then acts as a transcription factor to regulate gene expression. mdpi.com However, signaling is often more complex. For instance, the androgen receptor (AR) can engage in rapid, non-genomic signaling by interacting with cytoplasmic factors like Src and PI3K, leading to the activation of the Akt/mTOR pathway. This pathway is crucial for cell growth and survival and can be activated within minutes of steroid exposure.
Fatty acids, which share structural similarities with the side chain of this compound, are known to trigger a myriad of signaling pathways. They can alter the properties of cell membranes, modulate ion channels, and activate GPCRs like FFA1 and FFA4. In immune cells, for example, long-chain fatty acids can activate pathways involving protein kinase C (PKC), mitogen-activated protein kinases (MAPK) like ERK1/2, and the transcription factor NF-κB. Oleic acid, a monounsaturated fatty acid, has been shown to increase intracellular levels of the second messenger cyclic AMP (cAMP) and activate Protein Kinase A (PKA). This PKA activation can then lead to the phosphorylation of downstream targets like the CREB transcription factor.
Similarly, signaling initiated at membrane steroid receptors can also converge on these common intracellular pathways. Activation of GPCRs by steroids can lead to changes in cAMP levels or the generation of other second messengers, which in turn activate protein kinases and propagate the signal throughout the cell. Neurosteroids like pregnenolone sulfate act as allosteric modulators of NMDA receptors, influencing Ca2+ influx and triggering downstream calcium-dependent signaling events. solubilityofthings.com Therefore, the cellular response to this compound is not the result of a single, linear pathway but rather the integrated output of a complex network of signaling cascades initiated at both nuclear and membrane-bound receptors.
Modulation of Kinase Pathways and Second Messengers
A primary mechanism of non-genomic steroid action is the modulation of intracellular protein kinase cascades and the generation of second messengers.
Kinase Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, influencing processes like cell proliferation, differentiation, and apoptosis. assaygenie.comwikipedia.org The MAPK family includes the well-studied Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPKs. assaygenie.comfrontiersin.org Non-genomic steroid signaling has been shown to activate pathways such as the MAPK/ERK and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. nih.gov For instance, some fatty acids have been demonstrated to activate the ERK/MAPK pathway, which can lead to the regulation of proteins involved in cell survival and apoptosis. nih.gov In some cellular contexts, saturated fatty acids have been implicated in the activation of JNK and p38 MAPK pathways, which are often associated with stress responses and apoptosis. mdpi.com
Second Messengers: Second messengers are small intracellular molecules that transmit signals from receptors on the cell surface to target molecules inside the cell. Key second messengers include cyclic adenosine (B11128) monophosphate (cAMP), calcium ions (Ca²⁺), and inositol (B14025) triphosphate (IP₃). wikipedia.orgreumatologiaclinica.orgcreative-diagnostics.com
cAMP Signaling: The cAMP-dependent pathway is a major signal transduction cascade initiated by the activation of G protein-coupled receptors (GPCRs). wikipedia.orgfrontiersin.org This leads to the activation of adenylyl cyclase, which synthesizes cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to regulate cellular processes. wikipedia.orgnih.gov The spatial and temporal regulation of cAMP signaling is critical for its function and is controlled by its synthesis and its degradation by phosphodiesterases (PDEs). frontiersin.orgfrontiersin.org
Calcium Signaling: Calcium is a versatile second messenger that controls a vast array of cellular functions. creative-diagnostics.commdpi.com Cellular signals can trigger the release of Ca²⁺ from intracellular stores or its influx from the extracellular space. creative-diagnostics.com This increase in intracellular Ca²⁺ can activate a variety of enzymes, including protein kinases and phosphatases, leading to diverse cellular responses. reumatologiaclinica.orgcreative-diagnostics.com
The interaction of various steroids with these kinase pathways and second messenger systems is an active area of research. nih.govresearchgate.net However, specific data detailing how this compound directly modulates these intricate networks is not yet well-established.
Mechanisms of Action in Non-Human Cellular Models
Non-human cellular models are invaluable tools for elucidating the fundamental mechanisms of action of various compounds. sigmaaldrich.com For instance, studies using non-human cell lines have been instrumental in understanding the uptake and metabolic incorporation of various molecules. nih.govnih.gov Research on cell lines, including those of non-human origin, has also shed light on the role of specific signaling pathways in disease. For example, exosomes from human pancreatic cancer cell lines have been shown to act as initiators in the transformation of murine NIH/3T3 cells. elifesciences.org
While a wide variety of non-human cell lines are available for research, and studies on these have provided foundational knowledge on steroid hormone action, specific investigations into the mechanisms of this compound in these models are not widely reported in the current body of scientific literature. The potential for cross-contamination in cell lines underscores the importance of using authenticated cell lines for reliable research findings. wikipedia.org Future studies utilizing such models could provide significant insights into the specific molecular interactions of this compound.
Biological Roles of Pregnenoic Acid in Non Human and in Vitro Systems
Contributions to Reproductive Physiology in Animal Models
The reproductive system is a complex network regulated by hormones and other signaling molecules. Animal models are invaluable for studying the intricate processes of gonadal function and embryonic development.
The gonads (testes in males and ovaries in females) are the primary reproductive organs, responsible for producing gametes and sex hormones. nih.gov The function of the gonads is tightly regulated by gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are secreted by the pituitary gland. nih.govelifesciences.org
In female rats, the regulation of gonadotropin subunit gene expression is influenced by gonadal hormones. nih.gov In fish, the satiety hormone cholecystokinin (B1591339) (CCK) has been identified as a primary regulator of the gonadotropin axis, highlighting the link between nutritional status and reproductive capability. elifesciences.org Loss-of-function studies in fish have demonstrated that FSH signaling is crucial for folliculogenesis (the development of ovarian follicles), while LH is primarily involved in ovulation. elifesciences.org
In the oriental river prawn, Macrobrachium nipponense, lysosomal acid lipase (B570770) (LIPA) is thought to be involved in sex differentiation and gonadal development, potentially by influencing the synthesis of sex hormones. mdpi.com Studies on D-aspartic acid in various vertebrate species suggest its involvement in regulating the reproductive cycle, with its levels often correlating with sex hormone levels. mdpi.com
Table 3: Examples of Hormones and Factors in Gonadal Regulation
| Hormone/Factor | Primary Site of Production | Key Role in Reproduction |
| Follicle-Stimulating Hormone (FSH) | Pituitary Gland | Stimulates follicular growth in females and spermatogenesis in males. nih.govelifesciences.org |
| Luteinizing Hormone (LH) | Pituitary Gland | Triggers ovulation and stimulates testosterone (B1683101) production. nih.gov |
| Gonadotropin-Releasing Hormone (GnRH) | Hypothalamus | Stimulates the release of FSH and LH from the pituitary. elifesciences.orgnih.gov |
| Estradiol | Ovaries | A primary female sex hormone involved in regulating the menstrual cycle and secondary sexual characteristics. nih.govnih.gov |
| Testosterone | Testes | The primary male sex hormone, crucial for spermatogenesis and male characteristics. nih.govnih.govmdpi.com |
| Cholecystokinin (CCK) | Gut/Hypothalamus | In fish, acts as a satiety hormone that regulates gonadotropin secretion. elifesciences.org |
This table presents a simplified overview of key reproductive hormones and factors.
Embryonic development is the process by which an embryo forms and develops. It begins with the fertilization of an egg by a sperm, forming a zygote. opentextbc.calabxchange.org The zygote undergoes a series of rapid cell divisions, a process known as cleavage, to form a blastula. opentextbc.calabxchange.org
Following the blastula stage is gastrulation, a critical phase where the cells reorganize to form three primary germ layers: the ectoderm, mesoderm, and endoderm. opentextbc.cayoutube.com These germ layers are the foundation for all tissues and organs in the body. opentextbc.ca The process of organ formation from these germ layers is called organogenesis. opentextbc.cayoutube.com
During organogenesis, embryonic stem cells within each germ layer differentiate into specific cell types. opentextbc.ca For example, the ectoderm gives rise to the nervous system and skin cells, the mesoderm forms muscle and connective tissues, and the endoderm develops into the digestive system and other internal organs. opentextbc.cayoutube.com The entire process of development is intricately regulated by signaling between cells and differential gene expression. opentextbc.ca While significant progress has been made in understanding these processes through animal models like the mouse, there are notable differences in development across species. ijbs.com
Neurobiological and Endocrine Functions in Animal Models
Research into the specific neurobiological and endocrine roles of pregnenoic acid in animal models is an emerging field. While extensive research exists for related neurosteroids, studies focusing explicitly on this compound are less common. However, existing literature provides foundational insights into its potential activities within the central nervous system. Animal models, ranging from rodents to non-human primates, are crucial for elucidating the complex interactions of such compounds with neural and endocrine systems. researchgate.netnih.govfrontiersin.org
Influence on Neural Circuitry Development (Non-Human)
The development of neural circuits is a complex process influenced by a variety of endogenous signaling molecules, including neurosteroids. While direct studies on this compound's role in shaping neural circuitry are limited, the activities of structurally related compounds suggest potential mechanisms. In non-human primates and other animal models, researchers can trace developmental changes in neural circuits to understand how specific molecules contribute to the formation and function of the brain. cas.cnnih.govmdpi.com Sex differences in the levels of amino acid neurotransmitters have been observed during early postnatal development in rats, with hormonal exposure influencing these levels and likely contributing to the establishment of sexually dimorphic brain architecture. nih.gov Although not directly implicating this compound, this highlights the principle that steroidogenic compounds can have profound effects on the developing brain. The use of advanced techniques like chemogenetics in non-human primates allows for precise modulation of specific brain circuits, offering a potential future avenue for exploring the precise effects of compounds like this compound. nih.govfrontiersin.org
Immunomodulatory Effects in Animal Models and In Vitro
The immune system can be modulated by a variety of endogenous and exogenous compounds, including lipids and steroid derivatives. frontiersin.orgfrontiersin.org Fatty acids, for example, can influence immune cell functions by serving as precursors for lipid compounds involved in regulating immune responses and inflammatory pathways. frontiersin.org Animal models are essential for understanding these complex interactions in a physiological context. nih.gov
Regulation of Inflammatory Responses in Animal Tissues
Evidence suggests that this compound and its analogs, such as those found within the brassinosteroid family, can control inflammatory responses. researchgate.net Inflammation is a critical defense response, but it can also cause tissue damage if not properly regulated. nih.gov The microenvironment of inflamed tissue often becomes acidic, and this pH change can itself modulate the inflammatory response of immune cells like macrophages. nih.gov In animal models, secondary bile acids have been shown to modulate innate immunity and influence the severity of experimentally induced diseases. frontiersin.org For example, deoxycholic acid was found to make dendritic cells less responsive to inflammatory stimuli. frontiersin.org While direct evidence for this compound is still developing, its structural similarity to other immunomodulatory steroids suggests a potential role in regulating inflammation in animal tissues.
Interaction with Immune Cell Function in Cellular Assays
In vitro cellular assays provide a controlled environment to dissect the specific effects of compounds on immune cells. criver.com The fatty acid composition of immune cells is known to influence their function, including processes like phagocytosis and T-cell signaling. nih.gov Probiotics, for instance, can interact with immune cells such as lymphocytes, macrophages, and dendritic cells to modulate their activity. nih.gov
Specific bile acids have been shown to directly modulate adaptive immunity in vitro. Lithocholic acid, for example, can inhibit the activation of Th1 cells, while other related acids can inhibit the differentiation of Th17 cells. frontiersin.org These assays allow researchers to identify the molecular targets and signaling pathways affected by a given compound. The table below details the observed effects of various immunomodulatory compounds on immune cell functions in in vitro assays, which can serve as a model for investigating this compound.
| Compound | Immune Cell Type | Observed Effect in Vitro | Source |
|---|---|---|---|
| Lithocholic acid (LCA) | Th1 Cells | Inhibited activation via Vitamin D Receptor (VDR) signaling | frontiersin.org |
| 3-oxolithocholic acid | Th17 Cells | Inhibited differentiation by binding to RORγt | frontiersin.org |
| Isolithocholic acid | Th17 Cells | Inhibited differentiation by binding to RORγt | frontiersin.org |
| Isoallolithocholic acid (isoalloLCA) | Regulatory T cells (Tregs) | Promoted differentiation and FOXP3 expression | frontiersin.org |
| Deoxycholic acid (DCA) | Dendritic Cells (DCs) | Reduced surface expression of co-stimulatory molecules (MHC-II) after LPS priming | frontiersin.org |
Roles in Plant Biochemistry and Physiology
In contrast to animals, plants synthesize all twenty-one proteinogenic amino acids themselves. nih.gov Plant physiology involves the study of functions such as photosynthesis, respiration, nutrition, and the roles of plant hormones. wikipedia.orglongdom.org Plants produce a variety of chemical compounds to regulate their growth, development, and response to environmental stress. wikipedia.org
This compound derivatives are related to brassinosteroids, a class of plant hormones. researchgate.net Brassinosteroids are involved in a wide range of physiological processes, including cell growth, development, and differentiation. wikipedia.org Amino acids serve as precursors for many of these essential plant metabolites. nih.gov For example, the aromatic amino acids are synthesized via the shikimate pathway and are precursors to a vast array of secondary metabolites that play roles in plant defense and stress resistance. nih.gov
Studies on the effects of environmental stressors, such as acid rain, show that plants adapt their physiological and biochemical characteristics in response. mdpi.com For instance, low-acidity rain can sometimes provide nitrogen that enhances chlorophyll (B73375) synthesis and photosynthetic capacity. mdpi.com Furthermore, compounds like salicylic (B10762653) acid have been shown to alleviate salt stress in plants by modulating the production of other molecules like glycinebetaine and ethylene. nih.gov Given the connection between this compound derivatives and brassinosteroids, it is plausible that this compound plays a role as an intermediate or signaling molecule within these complex biochemical pathways that govern plant growth and stress responses.
Analytical Methodologies for Pregnenoic Acid Research
Extraction and Sample Preparation Techniques for Biological Matrices (Non-Human)
Effective isolation of pregnenoic acid from complex biological samples is a critical first step that dictates the reliability of subsequent analyses. Given its lipidic nature, extraction protocols are designed to efficiently separate it from other cellular components, particularly in lipid-rich tissues.
The analysis of this compound from non-human tissues begins with homogenization to disrupt the cellular structure and release the target analyte. This is especially crucial for tissues with high lipid content, such as the brain, where lipids can interfere with steroid measurements. nih.gov Homogenization can be performed mechanically, using tools like bead or handheld homogenizers, or by grinding frozen tissue into a powder, often under liquid nitrogen to prevent degradation. arborassays.comresearchgate.netlabx.com To minimize potential metabolic alteration of the steroid during preparation, homogenization is typically conducted in ice-cold solutions. nih.gov
Following homogenization, lipidic extraction separates steroids from other tissue components. Common techniques include:
Liquid-Liquid Extraction (LLE): This classic method uses organic solvents to isolate lipids, including steroids. A widely used approach involves homogenizing the tissue with a mixture of chloroform (B151607) and methanol (B129727), which forms a single phase with the water present in the tissue. cdnsciencepub.com Subsequent addition of chloroform and water partitions the homogenate into two layers: an organic chloroform layer containing the lipids and an aqueous methanol layer with non-lipid components. cdnsciencepub.com Other solvent systems, such as acetonitrile (B52724) for solubilizing the steroid followed by hexane (B92381) to remove fats, are also employed. arborassays.com A mixture of methanol and ethyl acetate (B1210297) has been shown to be highly efficient for extracting steroids from marine invertebrate tissues. researchgate.net
Solid-Phase Extraction (SPE): SPE is frequently used for both extraction and cleanup. After homogenization, often in an aqueous buffer or solvent mixture, the sample is loaded onto a cartridge containing a solid adsorbent. nih.gov This technique offers a more streamlined workflow compared to traditional LLE. researchgate.net
The choice of solvent and method depends on the specific tissue type and the research objectives. For instance, while ethyl acetate is effective for muscle, kidney, and liver, diethyl ether is preferred for fat tissues. psu.edu
Table 1: Comparison of Common Solvent Systems for Lipidic Extraction from Non-Human Tissues
| Solvent System | Tissue Type/Application | Key Characteristics | Source(s) |
|---|---|---|---|
| Chloroform/Methanol | General tissue, Fish muscle | Forms a miscible system with tissue water, allowing for rapid and efficient total lipid extraction. | cdnsciencepub.com |
| Acetonitrile and Hexane | General steroid extraction | Acetonitrile solubilizes the steroid, while hexane removes interfering lipids. | arborassays.com |
| Methanol/Ethyl Acetate | Marine invertebrates | Shown to be highly efficient, requiring fewer extraction steps than chloroform/methanol mixtures. | researchgate.net |
After initial extraction, the resulting sample often contains co-extracted substances that can interfere with analysis. Chromatographic cleanup strategies are therefore essential to purify the extract.
Solid-Phase Extraction (SPE): This is the most common cleanup technique. Reversed-phase cartridges, particularly those with a C18 stationary phase, are widely used to isolate steroids from various biological samples. psu.edusilicycle.com The process involves conditioning the cartridge, loading the sample extract, washing away impurities with a weak solvent mixture (e.g., water-methanol), and finally eluting the steroids with a stronger solvent like methanol. psu.edu For more complex samples, a dual-extraction approach using a reversed-phase cartridge followed by a silica (B1680970) cartridge can provide a more thorough cleanup. silicycle.com Mixed-mode polymeric SPE columns have also been developed to optimize the cleanup of corticosteroids from urine, minimizing matrix effects. nih.gov
Supported Liquid Extraction (SLE): SLE offers a high-throughput alternative to SPE and traditional LLE. researchgate.netoup.com In this method, the sample is loaded onto a diatomaceous earth support, and the target compounds are eluted with a water-immiscible organic solvent, providing a clean extract with high recovery. researchgate.net
These cleanup steps are vital for reducing matrix effects, which can suppress or enhance the analyte signal during mass spectrometry, thereby ensuring more accurate quantification.
Advanced Chromatographic Separation Techniques
Chromatography is the cornerstone for separating this compound from other structurally similar steroids prior to detection. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), is the predominant technique for analyzing steroids like this compound. researchgate.net Its suitability stems from the ability to analyze non-volatile and thermally labile compounds without derivatization.
Reversed-Phase Chromatography: This is the most common LC mode for steroid analysis. silicycle.comnih.gov Separation is achieved using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. researchgate.netpsu.edu A gradient elution, typically with a mobile phase consisting of water and an organic solvent like methanol or acetonitrile, is used to resolve a wide range of compounds within a single run. researchgate.netresearchgate.net
Column Technology: A variety of columns are available for steroid separation. Kinetex C18 columns are noted for providing fast and selective separation of steroid panels. researchgate.netoup.com For certain applications, other column chemistries, such as biphenyl, have been used to improve the ionization and separation of specific steroids. researchgate.net
Detection: While UV detection can be used, coupling LC with mass spectrometry (LC-MS) is the method of choice for its superior sensitivity and specificity, making it indispensable for identifying and quantifying low-abundance steroids in complex mixtures. nih.govchromatographyonline.com
Table 2: Examples of LC Methods for Steroid Analysis
| Technique | Column | Mobile Phase | Detection | Application | Source(s) |
|---|---|---|---|---|---|
| UHPLC-MS/MS | Biphenyl | Water-methanol gradient with 0.2 mM NH4F | Tandem MS | Endogenous unconjugated steroids in monkey brain tissue. | researchgate.net |
| UHPLC | Kinetex™ 2.6 μm C18 | Gradient of 0.5 mM Ammonium Fluoride (aq) and Methanol | Triple Quad™ MS | 19-analyte steroid panel from serum. | researchgate.netoup.com |
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. thermofisher.commeasurlabs.com For steroids and fatty acids, GC analysis often requires a derivatization step to increase their volatility and thermal stability, although some short-chain fatty acids can be analyzed in their free form. sigmaaldrich.com
Principle of Separation: In GC, a vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase. libretexts.org Compounds are separated based on their boiling points and polarity, eluting from the column at different retention times. thermofisher.com
Columns for Acidic Analytes: The analysis of acidic compounds like this compound in its free form requires specialized columns to prevent peak tailing caused by adsorption of the carboxyl group. sigmaaldrich.com Columns with an acidic character, such as the bonded acid-modified poly(ethylene glycol) phase (e.g., Nukol™), are designed for this purpose, yielding excellent peak shapes. sigmaaldrich.com
GC-MS: Coupling GC with a mass spectrometer (GC-MS) combines the high-resolution separation power of GC with the detection capabilities of MS. thermofisher.com This allows for the identification of unknown compounds by comparing their mass spectra to library databases and provides sensitive quantification. thermofisher.comnih.gov
Mass Spectrometry (MS) Based Quantification and Structural Elucidation
Mass spectrometry is an indispensable tool in modern analytical chemistry, offering unparalleled sensitivity and specificity for both quantifying known compounds and elucidating the structure of unknown ones. chromatographyonline.compioneerpublisher.com
Quantification: For quantitative analysis, tandem mass spectrometry (MS/MS), often using a triple quadrupole mass spectrometer, is the gold standard. thermofisher.com This technique operates in modes like selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for each analyte. This high selectivity minimizes background interference and allows for very low limits of quantification, which is crucial for measuring trace levels of steroids in biological tissues. researchgate.netthermofisher.com
Structural Elucidation: High-resolution mass spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements of molecular ions. mdpi.com This allows for the determination of the elemental composition of an unknown compound with high confidence. chromatographyonline.com Further structural information is obtained through tandem MS (MS/MS) experiments. By fragmenting the molecular ion and analyzing the resulting product ions, researchers can piece together the molecule's structure. mdpi.com Advanced techniques, such as gas-phase ion/ion reactions, can be employed to promote specific types of fragmentation, helping to pinpoint features like the location of double bonds in fatty acid isomers. nih.gov
The combination of advanced separation techniques with powerful mass spectrometry detection provides a robust platform for the comprehensive analysis of this compound and related metabolites in non-human biological research.
Tandem Mass Spectrometry (MS/MS) for Sensitivity and Specificity
Tandem mass spectrometry (MS/MS) is a cornerstone technique for the quantitative analysis of this compound due to its exceptional sensitivity and specificity. nih.gov This method involves two stages of mass analysis, where the first stage isolates the this compound ion (precursor ion) based on its mass-to-charge ratio (m/z). wikipedia.org This isolated ion is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage of mass spectrometry. wikipedia.orgcreative-proteomics.com This process generates a unique fragmentation pattern, or "fingerprint," for the molecule, which allows for highly specific identification and minimizes interference from other compounds in a complex sample. creative-proteomics.com
The coupling of liquid chromatography (LC) with MS/MS (LC-MS/MS) is the preferred method for analyzing steroid acids like this compound in biological fluids. nih.gov LC separates the compounds in the sample before they enter the mass spectrometer, further enhancing specificity. creative-proteomics.com The use of Multiple Reaction Monitoring (MRM) mode in triple quadrupole mass spectrometers allows for the simultaneous quantification of multiple analytes with high precision and accuracy, making it suitable for pharmacokinetic studies and routine analysis. mdpi.com The high sensitivity of MS/MS enables the detection of compounds at very low concentrations, often in the picomolar to nanomolar range. nih.gov
| Feature | Description | Advantage for this compound Research |
|---|---|---|
| High Specificity | Based on the unique fragmentation pattern of the parent molecule. The selection of specific precursor-to-product ion transitions minimizes matrix effects. nih.govcreative-proteomics.com | Allows for accurate identification and quantification in complex biological matrices like plasma, urine, and tissue extracts. |
| High Sensitivity | Capable of detecting analytes at femtomole to attomole levels (10⁻¹⁵ to 10⁻¹⁸ mole). nih.gov | Essential for measuring low-abundance this compound metabolites. |
| Quantitative Accuracy | Achieved through the use of stable isotope-labeled internal standards, which mimic the behavior of the analyte during sample preparation and ionization. mdpi.com | Provides reliable and reproducible quantification of this compound concentrations. |
| High Throughput | Modern LC-MS/MS systems, often coupled with automated sample preparation, can analyze large numbers of samples relatively quickly. nih.gov | Facilitates large-scale studies, such as clinical research and metabolomics screening. |
High-Resolution Mass Spectrometry for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for untargeted metabolomics and the comprehensive profiling of this compound metabolites. researchgate.net Unlike standard mass spectrometers, HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide very high mass resolution and accuracy, enabling the determination of the elemental composition of an unknown compound from its precise mass. waters.comresearchgate.net This capability is crucial for identifying novel metabolites for which no reference standards exist. waters.com
LC-HRMS methods are widely employed for steroid profiling (steroidomics). springernature.comnih.gov By performing a full scan acquisition, HRMS captures a snapshot of all ionizable compounds in a sample, allowing for retrospective data analysis to search for potential this compound metabolites without the need for re-analysis. springernature.comlcms.cz The high resolving power of these instruments can distinguish between isobars—compounds that have the same nominal mass but different elemental compositions—which is a common challenge in steroid analysis. researchgate.net The combination of accurate mass measurement, isotopic pattern analysis, and fragmentation data (from HRMS/MS) provides a high degree of confidence in the identification of metabolites. waters.comacs.org
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Standard (Unit) Resolution Mass Spectrometry |
|---|---|---|
| Mass Accuracy | Typically < 5 ppm (parts per million). waters.com | Typically > 100 ppm. |
| Resolution | High (e.g., > 60,000 FWHM), capable of resolving isobars. researchgate.net | Low (unit resolution), cannot distinguish between compounds with very close masses. |
| Primary Use | Untargeted metabolite profiling, identification of unknowns, elemental composition determination. researchgate.netwaters.com | Targeted quantification of known compounds. nih.gov |
| Data Acquisition | Full-scan mode captures all ions, allowing for retrospective analysis. lcms.cz | Typically uses selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for specific targets. |
| Confidence in Identification | High, based on accurate mass, isotopic pattern, and MS/MS fragmentation. acs.org | Lower for unknowns; relies heavily on chromatographic retention time and comparison to standards. |
Spectroscopic and Immunochemical Methods for Detection
Alongside mass spectrometry, other analytical methods play significant roles in this compound research, particularly for high-throughput screening and detailed structural analysis.
Enzyme-Linked Immunosorbent Assays (ELISA) Development
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique used for detecting and quantifying substances such as hormones. hudsonlabautomation.combiochain.com The development of an ELISA for this compound involves producing antibodies that specifically bind to the molecule. nih.gov Since steroids are small molecules (haptens), they must first be conjugated to a larger carrier protein to become immunogenic and elicit an antibody response. nih.gov
Different ELISA formats can be developed, including:
Direct ELISA: An antigen-coated plate is used, and an enzyme-labeled primary antibody is used for detection. hudsonlabautomation.com
Indirect ELISA: A primary antibody detects the antigen, and a labeled secondary antibody that recognizes the primary antibody is used for detection, providing signal amplification. hudsonlabautomation.com
Sandwich ELISA: The antigen is "sandwiched" between a capture antibody coated on the plate and a detection antibody. This format is highly specific. nih.gov
Competitive ELISA: The sample antigen competes with a labeled antigen for binding to a limited number of antibody sites. This format is often used for small molecules like steroids.
The primary advantages of ELISA are its high throughput, low cost, and simplicity, making it suitable for screening large numbers of samples. labinsights.nlresearchgate.net However, a significant challenge in steroid immunoassays is cross-reactivity, where the antibody may bind to other structurally similar steroids, leading to a lack of specificity and potentially inaccurate results. nih.govjcrpe.org Therefore, any newly developed ELISA for this compound must be rigorously validated for specificity against a panel of related steroid compounds.
Nuclear Magnetic Resonance (NMR) for Structural Analysis of Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound and its metabolites. cas.cznih.gov Unlike mass spectrometry, which provides information about mass and elemental composition, NMR provides detailed information about the atomic-level structure of a molecule. libretexts.org The primary NMR techniques used are ¹H (proton) and ¹³C (carbon-13) NMR. mdpi.comaocs.org
Key information derived from NMR spectra includes:
Spin-Spin Coupling (J-coupling): The interaction between neighboring nuclei, which causes signals to split into multiple peaks (multiplets). This provides information about the connectivity of atoms within the molecule. libretexts.org
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
For complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete bonding framework and stereochemistry of this compound metabolites. globalresearchonline.netnih.gov While NMR has lower sensitivity compared to MS, it is the gold standard for confirming the structure of newly isolated metabolites. cas.czmdpi.com
Isotopic Labeling Strategies for Metabolic Flux Analysis
Isotopic labeling is a powerful strategy used to trace the metabolic fate of compounds in a biological system and to quantify the rates (fluxes) of metabolic pathways. nih.govcreative-proteomics.com This approach, known as metabolic flux analysis (MFA), involves introducing a substrate enriched with a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into cells, tissues, or a whole organism. frontiersin.orgmpg.de
In the context of this compound research, a labeled precursor steroid (e.g., ¹³C-labeled cholesterol or pregnenolone) would be administered. As the precursor is metabolized, the isotopic label is incorporated into downstream products, including this compound and its various metabolites. researchgate.netascopubs.org Analytical techniques like mass spectrometry or NMR are then used to detect and quantify the labeled and unlabeled forms of these metabolites. frontiersin.orgnih.gov
By analyzing the pattern and extent of isotope incorporation over time, researchers can:
Elucidate novel metabolic pathways. frontiersin.org
Determine the relative contributions of different pathways to the production of a specific metabolite. nih.gov
Quantify the turnover rates of steroid pools. mpg.de
Understand how metabolic fluxes are altered in different physiological or pathological states. mdpi.com
Stable isotope tracing provides a dynamic view of steroid metabolism that cannot be obtained from static concentration measurements alone. mpg.denih.gov For example, this method has been used to demonstrate that adrenal precursor steroids can be converted to dihydrotestosterone (B1667394) in prostate cancer tissue, bypassing testosterone (B1683101). ascopubs.org
| Isotope | Labeled Precursor Example | Information Gained | Detection Method |
|---|---|---|---|
| Carbon-13 (¹³C) | ¹³C-Glucose, ¹³C-Cholesterol | Traces the carbon backbone through metabolic pathways; quantifies flux through glycolysis, steroidogenesis. mpg.de | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Deuterium (²H or D) | ²H₂O (Heavy Water), ²H-Testosterone | Measures rates of biosynthesis (e.g., de novo lipogenesis), steroid interconversions, and water utilization. researchgate.netosti.gov | Mass Spectrometry (MS) |
| Nitrogen-15 (¹⁵N) | ¹⁵N-Amino Acids | Traces nitrogen metabolism; less common for steroids but used for amino acid conjugation studies. creative-proteomics.com | Mass Spectrometry (MS) |
Emerging Research Directions and Future Perspectives
Systems Biology Approaches to Pregnenoic Acid Metabolism
A key application of systems biology in this context is metabolic phenotyping, or metabotyping, which involves profiling metabolic products to gain insights into disease mechanisms. nih.gov For instance, data from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be combined with statistical modeling to identify metabolic signatures associated with specific conditions. These signatures can then be mapped onto metabolic pathways and protein interaction networks to elucidate the roles of genomic and metagenomic factors. nih.gov
Genome-scale metabolic models (GEMs) are a particularly valuable tool within systems biology. e-enm.org These models can serve as a scaffold for integrating multi-omics data to identify dysregulated metabolic pathways. e-enm.org For example, a GEM could be used to simulate the flux of metabolites through pathways related to this compound synthesis and degradation under different conditions, predicting how changes in enzyme expression or substrate availability affect its production. e-enm.orgwur.nl By maximizing or minimizing specific reaction fluxes, such as ATP production, these models can predict optimal metabolic states and identify key control points within the network. frontiersin.org
Furthermore, systems biology approaches can help decipher the "underground metabolism," where enzymes catalyze promiscuous reactions with non-canonical substrates. wur.nl Understanding these alternative metabolic routes could reveal novel pathways for this compound synthesis or degradation that are not apparent from canonical pathway maps. wur.nl The integration of data from gene deletion studies and high-throughput screening assays can further refine these models, leading to new discoveries about the plasticity and robustness of metabolic networks. wur.nlnih.gov
Interplay with Microbiome in Non-Human Systems
The gut microbiome plays a crucial role in host metabolism, and its interaction with steroid compounds is an area of growing research interest. In non-human primates, which serve as excellent models due to their phylogenetic proximity to humans, diet has been shown to significantly shape the gut microbial composition. nih.gov The gut microbiota of non-human primates is more similar to that of humans than other animals, making them valuable for studying diet-microbiome interactions. nih.gov
The gut microbiome influences the host's immune system, with a significant portion of immune cells located in the gut. nih.govmdpi.com There is a complex interplay between the intestinal microbiota, the epithelial barrier, and the local mucosal immune system, which can also have systemic effects. nih.govmdpi.com This interaction is crucial for maintaining intestinal homeostasis and defending against pathogens. mdpi.com
A key aspect of the microbiome's metabolic activity is the transformation of bile acids. Bacteria in the gut express bile salt hydrolases (BSHs), which deconjugate primary bile acids produced by the host into secondary bile acids. mdpi.comexplorationpub.com This process significantly alters the bile acid pool and can impact host physiology. Given the structural similarity between bile acids and this compound, it is plausible that the gut microbiome could also directly metabolize this compound or its precursors, thereby influencing its bioavailability and biological activity.
Research in non-human primate models has shown that different diets, such as a Western versus a Mediterranean diet, lead to distinct gut microbiome profiles, including differences in the abundance of bacterial families like Clostridiaceae and Lactobacillaceae. nih.gov These diet-induced changes in the microbiome can affect the production of various metabolites, which in turn can influence host health. nih.gov Future studies in these models could investigate how shifts in the microbiome, induced by diet or other factors, affect the metabolism of this compound and its physiological consequences.
Synthetic Biology and Biocatalysis for this compound Production
Synthetic biology and biocatalysis offer promising avenues for the sustainable and efficient production of this compound and other valuable chemicals. frontiersin.org These fields leverage the power of enzymes and engineered microorganisms to perform specific chemical transformations, often with high selectivity and under environmentally friendly conditions. mystrikingly.commdpi.com
The core of this approach lies in metabolic engineering, which involves redesigning the metabolic pathways of microbial hosts to enhance the production of a target metabolite like this compound. mdpi.com This can be achieved by controlling and reconstructing metabolic pathways, informed by multi-omics analysis and genome-scale modeling. mdpi.com Advances in protein engineering allow for the tailoring of enzyme properties to improve their catalytic efficiency, stability, and selectivity for desired reactions. nih.gov
Several strategies are employed in synthetic biology for biocatalytic production:
Enzyme Discovery and Engineering: Identifying novel enzymes from various sources, including metagenomic libraries, and improving their function through techniques like directed evolution and rational design. nih.gov
Pathway Construction: Assembling new metabolic pathways in a host organism by introducing genes from other species. mystrikingly.com
Host Optimization: Modifying the host organism's genome to divert metabolic flux towards the desired product and eliminate competing pathways. frontiersin.org
The table below illustrates some of the key concepts and techniques in this field:
| Concept/Technique | Description | Relevance to this compound Production |
| Metabolic Engineering | The targeted modification of an organism's genetic and regulatory processes to increase the production of a specific substance. mdpi.com | Optimizing microbial strains to convert precursor molecules into this compound efficiently. |
| Protein Engineering | The process of developing useful or valuable proteins by modifying their amino acid sequence. nih.gov | Enhancing the activity and stability of enzymes involved in the this compound synthesis pathway. |
| Systems Biocatalysis | The construction of small synthetic pathways to maximize reaction yields. mystrikingly.com | Designing and implementing a multi-enzyme cascade for the in vitro or in vivo synthesis of this compound. |
| Enzyme Immobilization | Confining enzymes to a solid support to increase their stability and allow for reuse. mdpi.com | Developing robust and reusable biocatalytic systems for continuous this compound production. |
By combining these approaches, it is possible to create "cell factories" or in vitro enzymatic systems capable of producing this compound from simple, renewable feedstocks. mystrikingly.commdpi.com This not only offers a more sustainable alternative to traditional chemical synthesis but also allows for the production of novel this compound derivatives with potentially unique biological activities. nih.gov
Advanced Animal Models for Elucidating Specific Biological Roles
To fully understand the specific biological roles of this compound, researchers rely on a variety of advanced animal models. scielo.br These models are essential for investigating complex physiological and pathological processes in a living system, providing insights that cannot be obtained from in vitro studies alone. umin.jp
The choice of animal model depends on the specific research question. Commonly used species include mice, rats, rabbits, and even zebrafish, each offering unique advantages. scielo.brgavinpublishers.com For instance, the zebrafish model, with its simple skin structure and the availability of well-established gene-editing techniques, is valuable for studying skin-related functions. gavinpublishers.com
In recent years, the development of genetically engineered models has revolutionized the field. numberanalytics.com These models allow for the precise manipulation of genes to study their function in disease. numberanalytics.com Key types of genetically engineered models include:
Knockout models: In these models, a specific gene is inactivated or "knocked out" to study the resulting phenotype. numberanalytics.com This could be used to investigate the function of enzymes involved in this compound synthesis or the receptors it may act upon.
Knock-in models: These models involve the insertion of a gene or a specific mutation at a particular locus to study its effect. numberanalytics.com This could be used to introduce a human gene into a mouse to create a "humanized" model, making the results more relevant to human physiology. numberanalytics.com
Transgenic models: These models involve the introduction of a foreign gene, or transgene, into the host's genome. This can be used to overexpress a particular protein to study its effects.
The table below summarizes some advanced animal model technologies and their potential applications in this compound research:
| Model Type | Description | Potential Application in this compound Research |
| Genetically Engineered Models | Animals with specific modifications to their genome, such as gene knockouts or knock-ins. numberanalytics.com | Investigating the function of enzymes and receptors in the this compound pathway. |
| Humanized Models | Animals into which human genes, cells, or tissues have been introduced. numberanalytics.com | Studying the effects of this compound in a system that more closely mimics human physiology. |
| Disease Models | Animals that are induced to develop a specific disease or condition. numberanalytics.com | Evaluating the therapeutic potential of this compound in various diseases. |
| Zebrafish Models | Small, transparent fish that are easily manipulated genetically and are ideal for high-throughput screening. gavinpublishers.com | Rapidly screening for the effects of this compound on development and various biological processes. |
The use of these advanced animal models, combined with cutting-edge imaging and analytical techniques, will be crucial for elucidating the precise biological roles of this compound and its potential as a therapeutic agent. umin.jpnumberanalytics.com
Computational Modeling and In Silico Studies of this compound Interactions
Computational modeling and in silico studies have become indispensable tools in modern drug discovery and molecular biology, offering a powerful and cost-effective way to investigate the interactions of molecules like this compound with biological targets. frontiersin.orgnih.gov These methods can predict how a ligand binds to a protein, estimate the strength of the interaction, and provide insights into the structural changes that occur upon binding. frontiersin.orgresearchgate.net
One of the most common in silico techniques is molecular docking . This method predicts the preferred orientation of a molecule when bound to a target protein to form a stable complex. mdpi.com By calculating the binding energy, researchers can estimate the affinity of the interaction. researchgate.net For this compound, molecular docking could be used to screen a library of potential protein targets to identify those with which it is most likely to interact.
Molecular dynamics (MD) simulations provide a more dynamic view of molecular interactions. mdpi.com These simulations model the movement of atoms and molecules over time, allowing researchers to observe the conformational changes that occur in both the ligand and the protein during the binding process. mdpi.com This can reveal important information about the stability of the complex and the key residues involved in the interaction. mdpi.com
The table below highlights some of the key computational methods and their applications in studying this compound:
| Computational Method | Description | Application to this compound Research |
| Molecular Docking | Predicts the binding orientation and affinity of a small molecule to a protein target. mdpi.com | Identifying potential protein receptors for this compound and predicting its binding mode. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecules over time to study conformational changes and interaction stability. mdpi.com | Investigating the flexibility of this compound and its target protein upon binding and assessing the stability of the complex. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov | Predicting the biological activity of novel this compound derivatives based on their chemical structure. |
| Binding Site Prediction | Identifies potential ligand-binding sites on the surface of a protein. mdpi.com | Locating the specific site on a target protein where this compound is likely to bind. |
These in silico approaches are not limited to studying protein interactions. They can also be used to model the interaction of this compound with other biological molecules, such as nucleic acids or lipid membranes. frontiersin.org By combining different computational methods, researchers can build a comprehensive picture of how this compound interacts with its biological targets at the molecular level, providing valuable insights that can guide further experimental studies. frontiersin.orgnih.gov
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Pregnenoic acid in complex biological matrices?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is widely used due to its sensitivity and specificity. Key validation parameters include linearity (1–100 ng/mL), intra-day precision (<15% RSD), and recovery rates (85–115%). Stability under freeze-thaw cycles and matrix effects should be assessed using isotopically labeled internal standards . For low-concentration samples, solid-phase extraction (SPE) prior to analysis improves detection limits .
Q. How can researchers ensure the chemical stability of this compound during experimental workflows?
- Methodological Answer : Stability studies should evaluate degradation under varying pH, temperature (e.g., -80°C vs. 4°C), and light exposure. Accelerated stability testing (e.g., 40°C/75% RH for 14 days) can predict long-term storage conditions. Use inert solvents like dimethyl sulfoxide (DMSO) for stock solutions, and validate stability via repeated LC-MS analyses over 24–72 hours .
Q. What are the key considerations for designing in vitro assays to study this compound’s bioactivity?
- Methodological Answer : Select cell lines expressing target receptors (e.g., steroidogenic enzymes) and include controls for non-specific binding. Dose-response curves (0.1–100 µM) and time-course experiments (6–48 hours) are critical. Normalize data to housekeeping genes (e.g., GAPDH) and use multiplex assays (e.g., ELISA) to quantify downstream biomarkers .
Advanced Research Questions
Q. How should conflicting data on this compound’s role in steroidogenesis be systematically evaluated?
- Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure meta-analyses. For example, compare studies using adrenal vs. gonadal cell models and assess outcomes like cortisol/progesterone ratios. Heterogeneity tests (I² statistic) and sensitivity analyses can identify confounding variables (e.g., species differences or assay protocols) .
Q. What strategies are effective for resolving discrepancies in this compound’s receptor-binding affinity reported across studies?
- Methodological Answer : Reanalyze raw data using standardized binding models (e.g., one-site vs. two-site fit). Compare assay conditions: radioligand vs. surface plasmon resonance (SPR), buffer composition (e.g., Mg²⁺ concentration), and temperature (25°C vs. 37°C). Collaborative inter-laboratory studies with shared reference standards enhance reproducibility .
Q. How can multi-omics approaches elucidate this compound’s mechanistic pathways in disease models?
- Methodological Answer : Integrate transcriptomics (RNA-seq) and metabolomics (LC-HRMS) data from treated vs. untreated models. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify overrepresented networks (e.g., cholesterol biosynthesis). Validate findings via CRISPR-mediated gene knockout of candidate targets (e.g., CYP17A1) .
Methodological Frameworks and Data Analysis
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer : Non-linear regression (e.g., log[inhibitor] vs. response) calculates EC₅₀/IC₅₀ values. For multi-group comparisons, use ANOVA with post-hoc Tukey tests. Report effect sizes (Cohen’s d) and confidence intervals (95% CI) to avoid overinterpretation of small sample sizes .
Q. How can researchers address ethical and reproducibility challenges in this compound studies involving animal models?
- Methodological Answer : Adopt ARRIVE 2.0 guidelines for experimental design transparency. Include sham-operated controls and blinded outcome assessments. Pre-register protocols on platforms like OSF to mitigate publication bias .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
